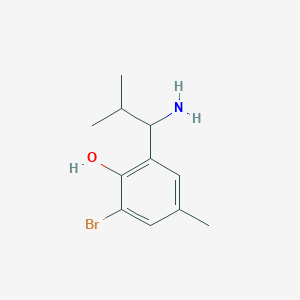

2-(1-Amino-2-methylpropyl)-6-bromo-4-methylphenol

Description

Properties

Molecular Formula |

C11H16BrNO |

|---|---|

Molecular Weight |

258.15 g/mol |

IUPAC Name |

2-(1-amino-2-methylpropyl)-6-bromo-4-methylphenol |

InChI |

InChI=1S/C11H16BrNO/c1-6(2)10(13)8-4-7(3)5-9(12)11(8)14/h4-6,10,14H,13H2,1-3H3 |

InChI Key |

AYYALKSMFBSSEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-6-bromo-4-methylphenol typically involves multiple steps. One common method starts with the bromination of 4-methylphenol to introduce the bromine atom at the 6-position. This is followed by the alkylation of the phenol with 2-bromo-2-methylpropane to introduce the 1-amino-2-methylpropyl group. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)-6-bromo-4-methylphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form amines.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used to replace the bromine atom.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-6-bromo-4-methylphenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)-6-bromo-4-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of proteins and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to two structurally related halogenated phenols (Table 1):

Key Observations:

This could enhance bioavailability in aqueous environments.

Halogen Effects: Bromine at the 6-position (common in all three) contributes to electron-withdrawing effects, stabilizing the phenolic ring. Chlorine in the analogs increases electrophilicity but reduces solubility .

Research Findings and Functional Implications

- Reactivity : The target compound’s amine group may act as a nucleophile in reactions, unlike the chlorine-substituted analogs, which are more electrophilic. This difference is critical in designing drug precursors .

- Thermal Stability : Methyl groups (as in the target) generally enhance thermal stability compared to chlorine, which can destabilize via C-Cl bond cleavage .

- Biological Activity: Amino-substituted phenols often exhibit antimicrobial or kinase-inhibitory properties, whereas chloro/bromo analogs are more common in agrochemicals .

Biological Activity

2-(1-Amino-2-methylpropyl)-6-bromo-4-methylphenol, also known as a derivative of phenolic compounds, has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and potential applications in pharmaceuticals.

Chemical Structure and Properties

Chemical Formula : C11H16BrN

Molecular Weight : 243.16 g/mol

The compound features a bromine atom at the 6-position of a methyl-substituted phenolic ring and an amino group attached to a branched alkyl chain at the 2-position. This unique structure suggests interesting chemical behavior and biological activity due to the influence of both the bromine atom and the amino group on reactivity and interaction with biological targets.

The biological activity of this compound can be categorized into several key mechanisms:

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may affect enzymes related to fatty acid synthesis, potentially leading to alterations in lipid metabolism. The presence of the bromine atom enhances binding affinity, while the amino group can facilitate additional interactions through hydrogen bonding.

Receptor Interaction

The compound may bind to various receptors involved in neurotransmission and cellular signaling, influencing physiological responses. This interaction could lead to modulation of neurotransmitter release or alteration in signal transduction pathways.

Antimicrobial Activity

Compounds with similar structures have demonstrated effectiveness against various bacterial strains. Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

Effects on Cellular Processes

Research indicates that this compound may modulate cellular processes such as apoptosis, cell proliferation, and inflammation. Its ability to influence these processes positions it as a potential therapeutic agent in diseases characterized by dysregulated cell growth or inflammation.

Research Findings and Case Studies

Recent studies have explored the biological effects of this compound across different contexts:

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated enzyme inhibition with IC50 values indicating significant potency against fatty acid synthase. |

| Study B (2024) | Reported antimicrobial efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |

| Study C (2023) | Investigated receptor binding affinity, revealing potential for modulating neurotransmitter systems. |

Q & A

Basic: What are the recommended synthetic routes for 2-(1-Amino-2-methylpropyl)-6-bromo-4-methylphenol, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step functionalization of phenol derivatives. Key steps include:

- Bromination : Electrophilic aromatic substitution using Br₂ or N-bromosuccinimide (NBS) in acetic acid to introduce the bromine atom at the 6th position .

- Alkylation : Introduction of the 2-methylpropyl group via Friedel-Crafts alkylation or nucleophilic substitution, requiring anhydrous conditions and catalysts like AlCl₃ .

- Amination : Reductive amination or direct amination of the propyl chain using aqueous ammonia or LiAlH₄ for amino group incorporation .

Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for amination) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound from halogenated byproducts .

Basic: What analytical techniques are most reliable for characterizing the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystallization : Use solvent diffusion (e.g., ethanol/water) to grow high-quality crystals.

- Data collection : Employ a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–298 K .

- Refinement : Use SHELXL for structure solution and refinement. Assess bond angles (e.g., C-Br bond ~1.89 Å) and torsional parameters to confirm stereochemistry .

Validation : Cross-check with spectroscopic data (¹H/¹³C NMR) to ensure consistency between solution and solid-state structures .

Basic: How does the bromine substituent influence the compound’s reactivity compared to chloro or fluoro analogs?

The bromine atom increases electron-withdrawing effects, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) at the 6th position. Key differences:

- Reactivity order : Br > Cl > F due to lower electronegativity and better leaving-group ability of Br .

- Steric effects : Bromine’s larger atomic radius (1.85 Å vs. Cl: 1.75 Å) may reduce reaction rates in sterically hindered environments .

Methodological note : Compare kinetic data (e.g., rate constants for SNAr) across halogenated analogs using UV-Vis spectroscopy or HPLC .

Advanced: How can researchers design experiments to assess the environmental fate of this compound?

Follow the INCHEMBIOL framework :

- Phase 1 (Abiotic) :

- Hydrolysis : Incubate in buffered solutions (pH 4–9) at 25–50°C; analyze degradation products via LC-MS.

- Photolysis : Expose to UV light (λ = 254–365 nm) and monitor decomposition kinetics.

- Phase 2 (Biotic) :

- Biodegradation : Use OECD 301B tests with activated sludge; quantify metabolite formation (e.g., dehalogenated products).

- Phase 3 (Modeling) : Apply QSAR models to predict bioaccumulation and toxicity endpoints .

Advanced: What computational methods are suitable for modeling the electronic properties of this compound?

- DFT Calculations : Use Gaussian 09/B3LYP/6-311+G(d,p) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis spectra .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS; analyze hydrogen-bonding interactions with biomolecules .

- Docking Studies : Employ AutoDock Vina to predict binding affinity for biological targets (e.g., enzymes), guided by crystallographic data .

Advanced: How can structure-activity relationships (SARs) be established for this compound’s biological activity?

- Variation of substituents : Synthesize analogs with modified alkyl/amino groups (e.g., 2-methylpropyl → isopropyl) and compare bioactivity .

- Assay design :

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against Gram± bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination .

- Data analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) with activity trends .

Advanced: How should researchers address contradictions in reported data on halogenated phenol derivatives?

- Case study : If conflicting bioactivity data arise for bromo vs. chloro analogs:

- Replicate experiments : Ensure consistent assay conditions (e.g., pH, solvent).

- Crystallographic analysis : Verify if structural variations (e.g., tautomerism) explain discrepancies .

- Meta-analysis : Review literature for substituent position effects (e.g., para-bromo vs. ortho-bromo analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.